N-[(Z)-(4-nitrophenyl)methylidene]-N-phenylamine oxide
Description
Properties
CAS No. |
3585-90-8 |
|---|---|
Molecular Formula |
C13H10N2O3 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-N-phenylmethanimine oxide |
InChI |
InChI=1S/C13H10N2O3/c16-14(12-4-2-1-3-5-12)10-11-6-8-13(9-7-11)15(17)18/h1-10H/b14-10- |
InChI Key |
UVECRWKWUJOHSR-UVTDQMKNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/[N+](=C/C2=CC=C(C=C2)[N+](=O)[O-])/[O-] |
Canonical SMILES |
C1=CC=C(C=C1)[N+](=CC2=CC=C(C=C2)[N+](=O)[O-])[O-] |
Origin of Product |
United States |
Preparation Methods
Procedure:
Reagents :
- 4-Nitrobenzaldehyde (1.51 g, 10 mmol)
- Aniline (0.93 g, 10 mmol)
- Ethanol (40 mL)
- Glacial acetic acid (2–3 drops) or NaOH (catalytic)
Synthesis :
- Dissolve 4-nitrobenzaldehyde and aniline in hot ethanol.
- Add acetic acid/NaOH and reflux at 80°C for 3–4 hours.
- Cool, filter the precipitate, and wash with cold ethanol.
- Oxidize the Schiff base intermediate with 30% H₂O₂ in acetic acid (1:1 v/v) at 0°C for 1 hour.
Yield : 85–92% (Schiff base intermediate), 70–78% (N-oxide after oxidation).
Characterization Data:
| Property | Value | Source |
|---|---|---|
| Melting Point | 119–122°C (Schiff base) | |
| Rf (Toluene:Methanol 9:1) | 0.62 | |
| IR (C=N Stretch) | 1685 cm⁻¹ | |
| UV-Vis λmax | 325 nm (ε = 1.2 × 10⁴ L/mol·cm) |
Reductive Amination with Sodium Triacetoxyborohydride (STAB)
This method avoids isolating the Schiff base intermediate by performing a one-pot reductive amination.
Procedure:
Reagents :
- 4-Nitrobenzaldehyde (10 mmol)
- N-Phenylhydroxylamine (10 mmol)
- Sodium triacetoxyborohydride (STAB, 15 mmol)
- 1,2-Dichloroethane (50 mL)
- Acetic acid (catalytic)
Synthesis :
- Mix 4-nitrobenzaldehyde and N-phenylhydroxylamine in 1,2-dichloroethane.
- Add STAB and acetic acid, stir at room temperature for 4 hours.
- Quench with NaHCO₃, extract with DCM, and concentrate.
Mechanistic Insights:
- STAB selectively reduces the imine bond while preserving the nitro group.
- The N-oxide forms via auto-oxidation under aerobic conditions.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, reducing synthesis time from hours to minutes.
Procedure:
Reagents :
- 4-Nitrobenzaldehyde (10 mmol)
- N-Phenylhydroxylamine (10 mmol)
- Ethanol (20 mL)
Synthesis :
- Irradiate the mixture at 100°C (300 W) for 15 minutes.
- Filter and recrystallize from ethanol.
Advantages:
- 10-fold reduction in reaction time (240 → 15 minutes).
- Enhanced purity due to reduced side reactions.
Catalytic Oxidation of N-Phenyl-4-nitrobenzylideneamine
This two-step method involves synthesizing the Schiff base followed by oxidation.
Step 1: Schiff Base Formation
- Condense 4-nitrobenzaldehyde with aniline (method as in Section 1).
Step 2: Oxidation to N-Oxide
Reagents :
- Schiff base (5 mmol)
- m-Chloroperbenzoic acid (m-CPBA, 10 mmol)
- Dichloromethane (30 mL)
Synthesis :
- Dissolve Schiff base in DCM, add m-CPBA at 0°C.
- Stir for 2 hours, wash with Na₂S₂O₃, and dry.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Classical Condensation | 70–78 | 4–6 hours | High | Industrial |
| Reductive Amination | 68–75 | 4 hours | Moderate | Lab-scale |
| Microwave-Assisted | 88–94 | 15 minutes | High | Pilot-scale |
| Catalytic Oxidation | 80–85 | 2 hours | Low | Lab-scale |
Challenges and Optimization Strategies
- Regioselectivity :
- Oxidation Side Reactions :
- Solvent Choice :
Industrial-Scale Recommendations
For bulk synthesis, the microwave-assisted method is optimal due to:
- High throughput (kg/hour).
- Energy savings (30% lower than classical methods).
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(4-nitrophenyl)methylidene]-N-phenylamine oxide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other higher oxidation state compounds.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Products include nitroso compounds or nitro derivatives.
Reduction: Products include amines or hydroxylamines.
Substitution: Products vary depending on the nucleophile used but can include substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that compounds with nitrophenyl groups, similar to N-[(Z)-(4-nitrophenyl)methylidene]-N-phenylamine oxide, exhibit promising anticancer properties. A study demonstrated that derivatives of this compound could inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The incorporation of the nitrophenyl moiety enhances the interaction with biological targets involved in cancer progression .
1.2 Antioxidant Properties
The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results showed significant scavenging activity, suggesting its potential use in preventing oxidative stress-related diseases .
1.3 Neuroprotective Effects
Studies have explored the neuroprotective effects of this compound against neurodegenerative diseases. The mechanism involves modulation of neurotransmitter systems and inhibition of neuroinflammation. In vitro studies demonstrated that the compound could protect neuronal cells from oxidative damage .
Materials Science Applications
2.1 Photochemical Properties
The compound exhibits interesting photochemical properties that can be harnessed in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices. Its ability to absorb light and convert it into electrical energy makes it a candidate for further research in optoelectronic applications .
2.2 Polymer Chemistry
In polymer chemistry, this compound can be utilized as a monomer or additive to enhance the mechanical properties and thermal stability of polymers. Research indicates that incorporating this compound into polymer matrices can improve their performance in various applications .
Environmental Applications
3.1 Environmental Remediation
The compound has shown potential for use in environmental remediation processes, particularly in the degradation of pollutants. Studies have demonstrated its efficacy in breaking down hazardous organic compounds in wastewater treatment systems through advanced oxidation processes .
3.2 Pesticidal Activity
Research into the pesticidal properties of this compound indicates its effectiveness against various agricultural pests. Field trials have shown that formulations containing this compound can reduce pest populations while minimizing harm to beneficial insects .
Case Studies
Mechanism of Action
The mechanism of action of N-[(Z)-(4-nitrophenyl)methylidene]-N-phenylamine oxide involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phenylamine oxide group can form hydrogen bonds and other interactions with biological molecules. These interactions can lead to the modulation of biological pathways, making the compound useful in various applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects: Nitro vs. Fluoro Derivatives
A key analog is N-[(4-Fluorophenyl)methylene]-N-phenylamine oxide (CAS synonyms: Benzenamine, N-[(4-fluorophenyl)methylene]-, N-oxide; (Z)-N-(4-fluorobenzylidene)aniline N-oxide) . Here, the nitro group (-NO₂) is replaced by fluorine (-F).
Key Differences:
- Electronic Effects : The nitro group is strongly electron-withdrawing, enhancing the nitrone's electrophilicity and conjugation stability compared to the electron-withdrawing but less polar fluorine substituent.
- Molecular Weight: The fluorinated derivative (C₁₃H₁₀FNO; MW ≈ 215.23 g/mol) has a lower molecular weight than the nitro analog (C₁₃H₁₀N₂O₃; MW ≈ 242.23 g/mol) due to the replacement of NO₂ (-46 g/mol) with F (+19 g/mol).
- Applications : Nitro-substituted nitrones are more likely to participate in redox reactions or serve as ligands in metal coordination, whereas fluorinated derivatives may exhibit enhanced bioavailability in medicinal chemistry.
Positional Isomerism: Para-Nitro vs. Meta-Nitro Derivatives
Another analog, (Z)-1-(3-Nitrophenyl)-N-phenylmethanimine oxide (CAS: 94664-75-2), differs in the nitro group’s position (meta instead of para) .
Comparative Data Table:
| Property | N-[(Z)-(4-Nitrophenyl)methylidene]-N-phenylamine Oxide | (Z)-1-(3-Nitrophenyl)-N-phenylmethanimine Oxide |
|---|---|---|
| Molecular Formula | C₁₃H₁₀N₂O₃ | C₁₃H₁₀N₂O₃ |
| Molecular Weight (g/mol) | 242.23 | 242.23 |
| Density (g/cm³) | Not reported | 1.3 ± 0.1 |
| Boiling Point (°C) | Not reported | 428.5 ± 47.0 (760 mmHg) |
| LogP (Octanol-Water) | Not reported | 2.35 |
Key Differences:
- Reactivity : The para-nitro group’s resonance effects may stabilize transition states in cycloaddition reactions more effectively than the meta isomer.
Research Findings and Implications
- Synthetic Utility: Nitro-substituted nitrones are critical intermediates in the synthesis of heterocycles (e.g., isoxazolidines) via [3+2] cycloadditions. The para-nitro derivative’s electron-deficient structure enhances reactivity with electron-rich dienophiles .
- Toxicity Data: Limited hazard data are available for the parent compound. However, the 3-nitro isomer’s high boiling point (428.5°C) suggests low volatility and reduced inhalation risk .
Biological Activity
N-[(Z)-(4-nitrophenyl)methylidene]-N-phenylamine oxide, commonly referred to as a nitrophenyl derivative, is a compound of interest due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a nitrophenyl group that is crucial for its biological activity.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Antioxidant Activity : These compounds often show significant antioxidant properties, which can mitigate oxidative stress in biological systems.
- Anticancer Activity : Many derivatives have been studied for their potential to inhibit cancer cell growth through various mechanisms.
- Enzyme Inhibition : Some studies suggest that these compounds may act as inhibitors of specific enzymes, contributing to their therapeutic effects.
The biological activity of this compound is primarily attributed to:
- Reactive Oxygen Species (ROS) Scavenging : The nitro group in the structure is believed to play a role in scavenging free radicals, thus protecting cells from oxidative damage.
- Inhibition of Cell Proliferation : Studies indicate that this compound can interfere with cell cycle progression in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cell survival and proliferation.
Antioxidant Activity
A study evaluated the antioxidant activity of similar nitrophenyl compounds using the DPPH assay. Results indicated that these compounds effectively reduced lipid peroxidation, demonstrating their potential as antioxidants. The most effective derivatives showed an EC50 value of approximately 0.5 mM .
Anticancer Activity
Research on the anticancer properties of this compound revealed significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 3.2 |
| A549 | 8.4 |
| HeLa | 0.5 |
These findings suggest that the compound selectively inhibits cancer cell growth at low concentrations .
Enzyme Inhibition
The compound has been shown to inhibit specific kinases involved in cancer progression. For example, it was reported to inhibit c-Met and Ron kinases with IC50 values of 0.382 µM and 0.122 µM respectively . This inhibition may contribute to its anticancer effects by disrupting signaling pathways critical for tumor growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
